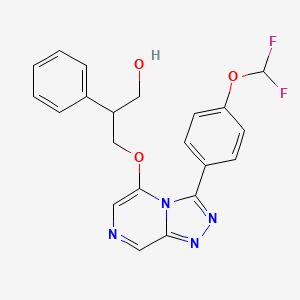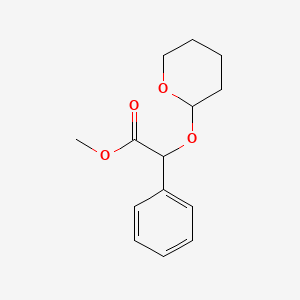![molecular formula C22H18F4N4O4 B10798041 3-[4-(Difluoromethoxy)phenyl]-5-[2-(3,4-difluorophenyl)-2,2-dimethoxyethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798041.png)
3-[4-(Difluoromethoxy)phenyl]-5-[2-(3,4-difluorophenyl)-2,2-dimethoxyethoxy]-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-393 involves the construction of the thienopyrimidine scaffold. One of the key steps in the synthesis is the lithiation/halogenation of chlorinated thienopyrimidone, which introduces the desired functionality while maintaining workable yields of around 50%. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .
Industrial Production Methods
While specific industrial production methods for OSM-S-393 are not detailed, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures for handling hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
OSM-S-393 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a model system for studying reaction mechanisms and developing new synthetic methodologies.
Biology: OSM-S-393 has shown potent activity against Plasmodium falciparum, the parasite responsible for malaria.
Medicine: The compound is being investigated as a potential antimalarial drug, with studies focusing on its efficacy, toxicity, and resistance development.
Industry: OSM-S-393 can be used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of OSM-S-393 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-393 acts as a pro-inhibitor, forming a covalent adduct with the enzyme and blocking its activity. This leads to the inhibition of protein translation and activation of the amino acid starvation response in the parasite .
Comparison with Similar Compounds
Similar Compounds
OSM-S-106: Another compound in the aminothienopyrimidine series with similar antimalarial activity.
TCMDC-135294: A structurally related compound with activity against Plasmodium falciparum.
Uniqueness of OSM-S-393
OSM-S-393 is unique due to its specific mechanism of action and its ability to form covalent adducts with the target enzyme. This makes it a promising candidate for further development as an antimalarial drug, especially in the face of increasing resistance to existing therapies .
Properties
Molecular Formula |
C22H18F4N4O4 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-5-[2-(3,4-difluorophenyl)-2,2-dimethoxyethoxy]-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C22H18F4N4O4/c1-31-22(32-2,14-5-8-16(23)17(24)9-14)12-33-19-11-27-10-18-28-29-20(30(18)19)13-3-6-15(7-4-13)34-21(25)26/h3-11,21H,12H2,1-2H3 |
InChI Key |
HFRRKTROCJVLKP-UHFFFAOYSA-N |
Canonical SMILES |
COC(COC1=CN=CC2=NN=C(N12)C3=CC=C(C=C3)OC(F)F)(C4=CC(=C(C=C4)F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Difluoromethoxy)phenyl]-5-(2-methoxy-2-methylpropoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797960.png)
![2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-N,N-dimethyl-1-phenylethanamine](/img/structure/B10797968.png)

![3-[4-(Difluoromethoxy)phenyl]-5-(2-phenylethylsulfinyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797980.png)
![5-(3-Cuban-1-ylpropoxy)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797986.png)
![5-Benzylsulfinyl-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797990.png)
![2-Methyl-1-[[3-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]propan-2-ol](/img/structure/B10797993.png)
![3-(2,3-Dichlorophenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797996.png)


![5-Chloro-3-naphthalen-2-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10798030.png)
![5-Chloro-3-phenyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B10798038.png)
![Tert-butyl 3-(5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B10798045.png)

